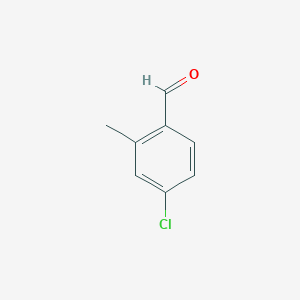
Ethyl 4-isobutylphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-isobutylphenylacetate is a chemical compound with the molecular formula C14H20O2 . It has an average mass of 220.307 Da and a monoisotopic mass of 220.146332 Da . It is also known by other names such as Ethyl (4-isobutylphenyl)acetate and Ethyl 4-(2-methylpropyl)benzeneacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-isobutylphenylacetate consists of 14 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific details about the arrangement of these atoms in the molecule are not provided in the search results.Physical And Chemical Properties Analysis
Ethyl 4-isobutylphenylacetate has an average mass of 220.307 Da and a monoisotopic mass of 220.146332 Da . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis Methods
Stereoselective Synthesis : Ethyl 4-isobutylphenylacetate can be synthesized using microfluidic chip reactors and stereoselective biotechnology methods. This process involves asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce optically pure products (Kluson et al., 2019).
Enantioselective Synthesis : An enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a related compound, demonstrates a technical approach to producing intermediates for ACE inhibitors with high enantiomeric purity (Herold et al., 2000).
Applications in Medicinal Chemistry
Potential Anti-Arthritic Applications : Ethyl (4-phenylphenyl)acetate, a closely related compound, is studied for its potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).
Use in Enzyme Inhibition : Derivatives of ethyl 4-isobutylphenylacetate have shown effectiveness as inhibitors of certain enzymes, which can be relevant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Biochemical Processes
Catalytic Applications : The compound has been studied in processes like carbonylation, where it serves as a reactant for the synthesis of 2‐arylpropionic acids, demonstrating its utility in homogeneous catalyst systems (Seayad et al., 1999).
Role in Kinetic Resolution : Ethyl 4-isobutylphenylacetate-related compounds are used in the kinetic resolution of certain intermediates, crucial for the synthesis of ACE inhibitors, showcasing its role in enantioselective processes (Liese et al., 2002).
Propriétés
Numéro CAS |
15649-02-2 |
|---|---|
Nom du produit |
Ethyl 4-isobutylphenylacetate |
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
ethyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C14H20O2/c1-4-16-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
Clé InChI |
UWULXAQFAQOSSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(C)C |
SMILES canonique |
CCOC(=O)CC1=CC=C(C=C1)CC(C)C |
Autres numéros CAS |
15649-02-2 |
Synonymes |
4-(2-Methylpropyl)benzeneacetic Acid Ethyl ester; (p-isobutylphenyl)acetic Acid Ethyl Ester; Ethyl (4-Isobutylphenyl)acetate; Ethyl p-Isobutylphenylacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




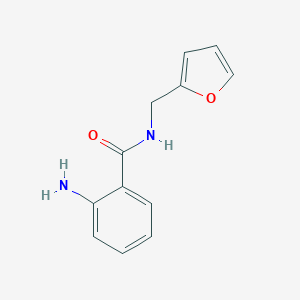
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
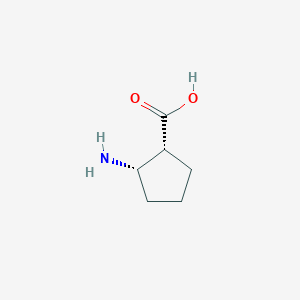
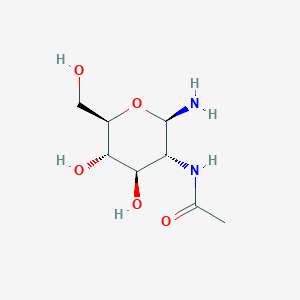
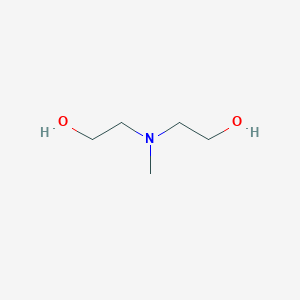

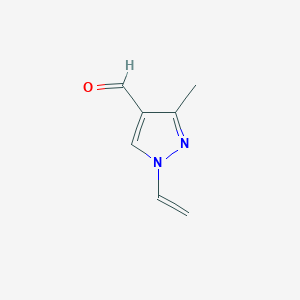
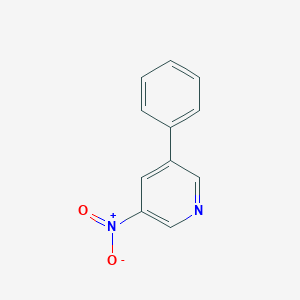
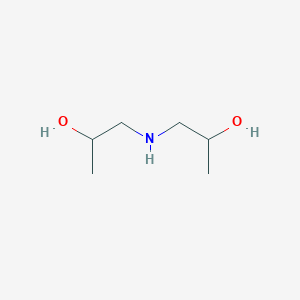
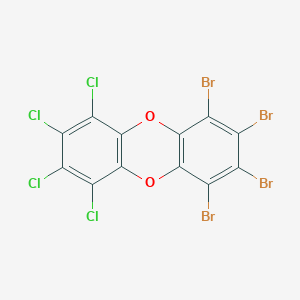
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
